molecular formula C9H8F2O4S B1422573 2-(2,2-Difluoroethanesulfonyl)benzoic acid CAS No. 1178636-79-7

2-(2,2-Difluoroethanesulfonyl)benzoic acid

Cat. No. B1422573
CAS RN: 1178636-79-7
M. Wt: 250.22 g/mol
InChI Key: FGXKORCUDZIPSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .


Physical And Chemical Properties Analysis

The molecular formula of 2-(2,2-Difluoroethanesulfonyl)benzoic acid is C9H8F2O4S. The molecular weight is 250.22 g/mol. More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Acylation Reactions : A study by Keumi et al. (1988) demonstrated the use of a related compound, 2-(trifluoromethylsulfonyloxy)pyridine, in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, highlighting its potential in organic synthesis (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

  • Chemical Transformations : Alkyl 2,2,2-trifluoroethanesulfonates (tresylates) undergo various chemical transformations with nucleophiles in aqueous media, as studied by King and Gill (1996). This research shows the diverse reactivity of compounds similar to 2-(2,2-Difluoroethanesulfonyl)benzoic acid in organic chemistry (King & Gill, 1996).

  • Catalysis in Organic Synthesis : Research by Répichet et al. (1999) on bismuth(III) trifluoromethanesulfonate, a catalyst for the sulfonylation of arenes, provides insights into the potential catalytic applications of structurally similar compounds (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).

Environmental Chemistry and Remediation

  • Groundwater Remediation : Park et al. (2016) explored the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate, a process relevant to the environmental applications of sulfonyl compounds in groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).

Material Science and Engineering

  • Proton Exchange Membranes : Matsumoto, Higashihara, and Ueda (2009) reported on the development of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, illustrating the importance of sulfonyl groups in materials science (Matsumoto, Higashihara, & Ueda, 2009).

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also classified as a combustible dust . Specific safety and hazard information for 2-(2,2-Difluoroethanesulfonyl)benzoic acid is not available in the current resources.

properties

IUPAC Name

2-(2,2-difluoroethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXKORCUDZIPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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